

# Application Notes and Protocols for PF-03463275 Glycine Uptake Assay

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## Compound of Interest

Compound Name: PF-03463275

Cat. No.: B609922

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## Introduction

**PF-03463275** is a potent, selective, and competitive inhibitor of the glycine transporter 1 (GlyT1), a member of the sodium- and chloride-dependent neurotransmitter transporter family. [1][2] GlyT1 plays a crucial role in regulating glycine levels in the synaptic cleft. By inhibiting the reuptake of glycine, GlyT1 inhibitors like **PF-03463275** increase the concentration of synaptic glycine.[3][4] This potentiation of glycinergic neurotransmission, particularly at the N-methyl-D-aspartate (NMDA) receptor where glycine acts as a co-agonist, is a key mechanism of action. [3][5] This has led to the investigation of **PF-03463275** for its therapeutic potential in neurological and psychiatric disorders, such as schizophrenia, where NMDA receptor hypofunction is implicated.[2][6]

These application notes provide detailed protocols for an in vitro glycine uptake assay to determine the inhibitory activity of **PF-03463275** and other compounds targeting GlyT1.

## Data Presentation

### Table 1: In Vitro Potency of GlyT1 Inhibitors

Compound	Target	Assay Type	Cell Line	IC50	Ki	Reference
PF-03463275	Human GlyT1	[3H]Glycine Uptake	-	-	11.6 nM	[7]
NFPS	Human GlyT1c	[3H]Glycine Uptake	HEK293	0.22 $\mu$ M	-	[8]
Sarcosine	Rat GlyT1	[3H]Glycine Uptake	Brain Aggregates	-	-	[9]
Bitopertin	Human GlyT1	[3H]Glycine Uptake	CHO cells	30 nM	-	[10]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

## Table 2: Clinical Dose-Related Occupancy of PF-03463275 in Schizophrenia Patients

Dose (twice daily)	GlyT1 Occupancy	Reference
10 mg	~44%	[11][12]
20 mg	~61%	[11][12]
40 mg	~76%	[11][12]
60 mg	~83%	[11][12]

## Experimental Protocols

### Protocol 1: [3H]Glycine Uptake Assay in CHO Cells Stably Expressing Human GlyT1

This protocol describes a radiolabeled glycine uptake assay to determine the IC50 value of **PF-03463275**. The method is adapted from established protocols for high-throughput screening of GlyT1 inhibitors.[13][14]

#### Materials:

- Cells: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GlyT1 (CHO-hGlyT1).
- Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Selection Agent: Appropriate antibiotic for maintaining stable expression (e.g., G418).
- Assay Buffer: HEPES-buffered saline (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM CaCl<sub>2</sub>, 2.5 mM KCl, 2.5 mM MgSO<sub>4</sub>, 10 mM D-glucose, pH 7.4).
- [<sup>3</sup>H]Glycine: Radiolabeled glycine with high specific activity.
- Test Compound: **PF-03463275** dissolved in a suitable solvent (e.g., DMSO).
- Non-specific Uptake Inhibitor: A high concentration of a known GlyT1 inhibitor (e.g., 10 mM Glycine or Sarcosine).[9]
- Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.
- Scintillation Cocktail.
- 96-well or 384-well microplates.

#### Procedure:

- Cell Culture:
  - Culture CHO-hGlyT1 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
  - Subculture cells every 2-3 days to maintain logarithmic growth.
  - For the assay, seed cells into 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
- Assay Preparation:

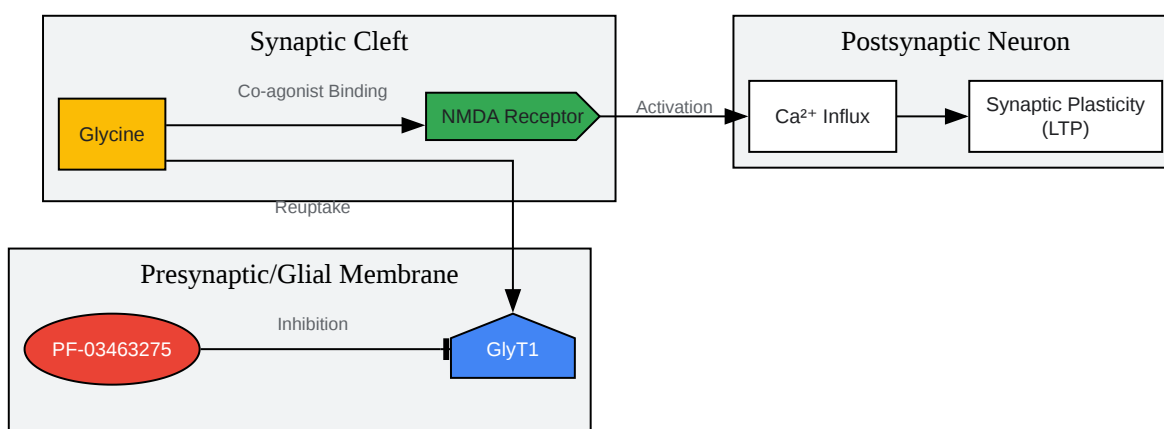
- On the day of the assay, aspirate the culture medium from the wells.
- Wash the cell monolayer twice with pre-warmed Assay Buffer.
- Prepare serial dilutions of **PF-03463275** in Assay Buffer. Also, prepare solutions for total uptake (vehicle control) and non-specific uptake.
- Inhibitor Incubation:
  - Add the diluted **PF-03463275**, vehicle, or non-specific inhibitor to the respective wells.
  - Incubate the plate at 37°C for 15-30 minutes.
- Glycine Uptake:
  - Prepare the [3H]Glycine solution in Assay Buffer at a final concentration of approximately 50 nM.[\[9\]](#)
  - Add the [3H]Glycine solution to all wells to initiate the uptake reaction.
  - Incubate the plate at 37°C for 10-15 minutes. Ensure the uptake is in the linear range, which should be determined in preliminary experiments.[\[15\]](#)
- Termination of Uptake:
  - Rapidly aspirate the radioactive solution from the wells.
  - Wash the cells three times with ice-cold Assay Buffer to remove unincorporated [3H]Glycine.
- Cell Lysis and Scintillation Counting:
  - Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
  - Transfer the lysate from each well to a scintillation vial.
  - Add scintillation cocktail to each vial.

- Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

#### Data Analysis:

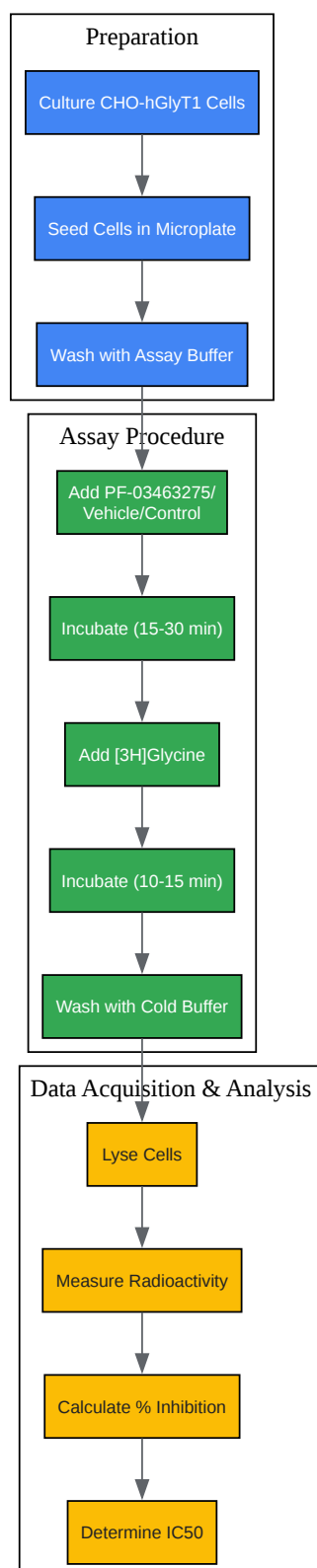
- Calculate Specific Uptake:
  - Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).
- Calculate Percent Inhibition:
  - % Inhibition = [(Specific Uptake of Vehicle - Specific Uptake with **PF-03463275**) / Specific Uptake of Vehicle] x 100.
- Determine IC50:
  - Plot the percent inhibition against the logarithm of the **PF-03463275** concentration.
  - Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

## Visualizations



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Caption: Mechanism of **PF-03463275** action on GlyT1 signaling.



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Caption: Workflow for the [3H]Glycine Uptake Assay.

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